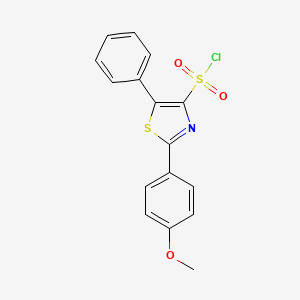

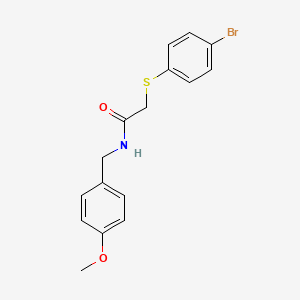

2-((4-溴苯基)硫代)-N-(4-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide involves multi-step organic reactions. In one study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized starting from various aromatic organic acids. These acids were converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide using N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as the reaction medium .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the aforementioned study were confirmed using spectroscopic methods such as proton nuclear magnetic resonance ((1)H-NMR), infrared spectroscopy (IR), and mass spectrometry. These techniques are essential for verifying the identity and purity of the synthesized molecules, which is a critical step in the synthesis process .

Chemical Reactions Analysis

The synthesized compounds were tested for their biological activity, particularly against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The compounds showed relative activity against acetylcholinesterase, indicating potential therapeutic applications. This suggests that the chemical structure of these compounds, which is similar to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide, may interact with biological targets in a meaningful way .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. They are likely to be solid at room temperature and may have varying solubilities in organic solvents based on their functional groups. The presence of the bromine atom suggests that these compounds could be reactive in further chemical transformations, such as Suzuki coupling reactions. The methoxy and acetamide groups can influence the molecule's polarity and hydrogen bonding capacity, affecting its solubility and reactivity .

Relevant Case Studies

Although no direct case studies involving 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide were provided, related research includes the in vivo evaluation of a similar compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, as an imaging probe for 5-HT2A receptors. This compound was radiolabeled and tested in anesthetized baboons to assess its ability to cross the blood-brain barrier and bind to target receptors. However, the study concluded that due to lack of tracer retention or specific binding, it could not be used as a PET ligand for imaging 5-HT2A receptors . This highlights the importance of in vivo studies in determining the potential applications of synthesized compounds in medical imaging and therapy.

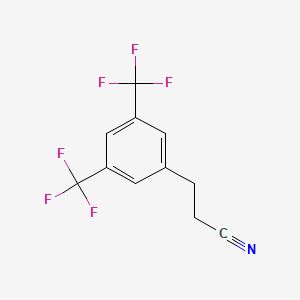

In another related study, the synthesis and gas chromatography-mass spectrometry (GC-MS) analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines were performed. These compounds are structurally related to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide and were analyzed for their fragmentation patterns, which are crucial for identifying substances in toxicological analyses .

科学研究应用

降解途径和环境影响

对 2-((4-溴苯基)硫代)-N-(4-甲氧基苄基)乙酰胺等化合物的研究通常探索它们的降解途径、环境影响以及对高级氧化过程 (AOP) 的贡献潜力。这些研究的重点是环境释放后的转化产物及其生物毒性。一项关键研究强调了 AOP 在将对乙酰氨基酚(一种结构相似的化合物)分解为危害较小的副产品方面的有效性,这表明了相关化合物环境缓解的潜在途径 (Qutob、Hussein、Alamry 和 Rafatullah,2022 年)。这项研究强调了了解此类化学物质在水生环境中的归宿的重要性,在水生环境中,它们可以降解成具有不同毒性特征的各种副产物。

合成和工业应用

合成相关的溴苯基化合物(例如 2-氟-4-溴联苯)对于制造非甾体抗炎和镇痛材料至关重要。详细说明实用合成方法的研究提供了对化学过程的见解,这些化学过程可适用于合成 2-((4-溴苯基)硫代)-N-(4-甲氧基苄基)乙酰胺及其衍生物。例如,合成 2-氟-4-溴联苯的方法突出了大规模生产中的挑战和解决方案,揭示了潜在的工业应用以及高效、经济的合成技术的重要性 (Qiu、Gu、Zhang 和 Xu,2009 年)。

环境保护和吸附技术

从水中去除对乙酰氨基酚等药物污染物强调了吸附技术的更广泛应用,这可能与管理 2-((4-溴苯基)硫代)-N-(4-甲氧基苄基)乙酰胺等化合物有关。对从水中吸附对乙酰氨基酚的全面综述阐述了该领域最近的进展,提出了吸附机理、效率和未来展望的结构化发现。此类见解对于制定减轻类似有机污染物对环境影响的策略至关重要 (Igwegbe 等人,2021 年)。

药理学中的新作用机制

虽然对 2-((4-溴苯基)硫代)-N-(4-甲氧基苄基)乙酰胺的关注在于其药理学以外的科学研究应用,但了解结构或功能相关化合物的作用机制可以提供有价值的见解。例如,对对乙酰氨基酚镇痛作用的研究揭示了超出 COX 抑制的复杂机制,涉及作用于特定脑受体的代谢物。此信息可以为相关化合物的药理学潜力研究提供信息 (Ohashi 和 Kohno,2020 年)。

属性

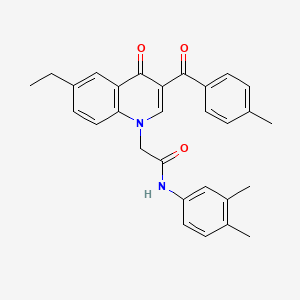

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXRGJHKVVDOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

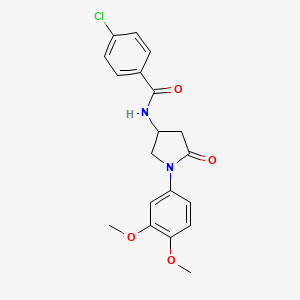

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

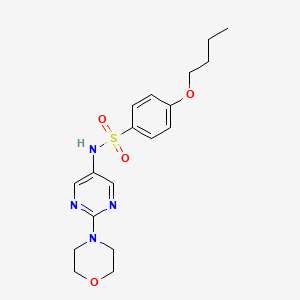

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)